Ring-Expansion Yield: Nine-Membered vs. Six-Membered and Acyclic β-Keto Esters
In zinc-mediated radical ring expansion of α-halomethyl cyclic β-keto esters, the nine-membered ring system derived from ethyl 2-oxocyclononanecarboxylate gives 'good' yields, whereas six-membered and acyclic β-keto esters produce 'decreased' yields [1]. The six-membered α-iodomethyl β-keto ester gave a bicyclic cyclopropanol as a major product together with the ring-expanded product as a minor product, demonstrating divergent reaction pathways based on ring size [1].
| Evidence Dimension | Ring-expansion product yield |
|---|---|
| Target Compound Data | 'Good' yield (qualitative descriptor from systematic ring-size study) |
| Comparator Or Baseline | Six-membered cyclic β-keto ester: 'decreased' yield; acyclic β-keto ester: 'decreased' yield |
| Quantified Difference | Nine-membered and eight-membered rings give good yields; six-membered and acyclic give decreased yields (qualitative comparison across ring sizes) |
| Conditions | Zn powder (5.2 equiv) in refluxing t-amyl alcohol/water (1:1) |
Why This Matters
This ring-size-dependent yield trend informs synthetic route selection when medium-ring expansion is required; procurement of the correct nine-membered starting material avoids low-yielding side pathways.
- [1] Sugi, M., Sakuma, D., & Togo, H. (2003). Zinc- and Indium-Mediated Ring-Expansion Reaction of α-Halomethyl Cyclic β-Keto Esters in Aqueous Alcohol. The Journal of Organic Chemistry, 68(20), 7629–7633. View Source
